molecular formula C22H24N2O4 B5142478 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane

Cat. No. B5142478
M. Wt: 380.4 g/mol
InChI Key: PREDTQIOXWETEJ-UHFFFAOYSA-N
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Description

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.

Mechanism of Action

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety.
Biochemical and physiological effects:
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been found to increase the levels of monoamine neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons in the brain. Additionally, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has several advantages for use in lab experiments. It has a high degree of selectivity for MAO-A, which allows for more precise manipulation of neurotransmitter levels. It is also reversible, which allows for greater control over its effects. However, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane also has several limitations. It has a relatively short half-life, which may limit its usefulness in long-term studies. It also has a narrow therapeutic window, which means that dosing must be carefully controlled to avoid adverse effects.

Future Directions

There are several potential future directions for research on 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane. One area of interest is its potential in the treatment of other psychiatric disorders such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is its potential as a neuroprotective agent, given its antioxidant properties and ability to increase BDNF levels. Additionally, further research could be done to explore the optimal dosing and administration of 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane for maximum therapeutic benefit.

Synthesis Methods

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane can be synthesized through a multi-step process starting with the reaction of 2-naphthol with formaldehyde to form 7-methoxy-2-naphthaldehyde. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazoline ring. The resulting product is then reacted with phosgene to form the carbonyl chloride, which is finally reacted with azepane to form 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane.

Scientific Research Applications

1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been found to be effective in improving mood and reducing symptoms of anxiety in patients with major depressive disorder and social anxiety disorder. It has also been studied for its potential in the treatment of other psychiatric disorders such as post-traumatic stress disorder and obsessive-compulsive disorder.

properties

IUPAC Name

azepan-1-yl-[2-[(7-methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-26-18-8-6-16-7-9-19(13-17(16)12-18)27-15-21-23-20(14-28-21)22(25)24-10-4-2-3-5-11-24/h6-9,12-14H,2-5,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREDTQIOXWETEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-{[(7-Methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane

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